An In-depth Technical Guide to the Physicochemical Properties of 2-Undecyl-1H-imidazole
An In-depth Technical Guide to the Physicochemical Properties of 2-Undecyl-1H-imidazole
Abstract
This technical guide provides a comprehensive analysis of 2-Undecyl-1H-imidazole (CAS No. 16731-68-3), a substituted imidazole of significant interest in materials science and pharmaceutical development. We will explore its core physicochemical properties, elucidate a representative synthetic pathway, detail robust analytical characterization methodologies, and discuss its current and potential applications. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule's behavior and utility. Key data is presented in structured tables, and critical workflows are visualized using process diagrams to enhance clarity and practical application.
Introduction: The Significance of Substituted Imidazoles
The imidazole ring is a cornerstone heterocyclic motif in medicinal chemistry and biology.[1][2] It is present in essential biomolecules like the amino acid histidine and the neurotransmitter histamine, conferring unique acid-base properties and hydrogen bonding capabilities that are critical for biological function.[1] In drug design, the imidazole scaffold is prized for its stability, water solubility, and its capacity to act as a versatile binding group for various enzymes and receptors.[2][3][4]
2-Undecyl-1H-imidazole is distinguished by the presence of a long, eleven-carbon alkyl chain at the C2 position of the imidazole ring. This structural feature introduces a significant lipophilic character to the otherwise polar imidazole headgroup, creating an amphiphilic molecule with distinct properties and applications that diverge from the parent heterocycle. This guide will dissect these properties, providing the foundational knowledge necessary for its effective application in research and development.
Core Physicochemical & Molecular Properties
The utility of 2-Undecyl-1H-imidazole is fundamentally dictated by its physicochemical characteristics. These properties influence its solubility, reactivity, formulation, and potential biological interactions.
Summary of Key Properties
A compilation of the primary physical and chemical data for 2-Undecyl-1H-imidazole is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 16731-68-3 | [5][6] |
| Molecular Formula | C₁₄H₂₆N₂ | [5][6] |
| Molecular Weight | 222.37 g/mol | [5][6] |
| Appearance | White to light yellow crystalline powder or solid | [5][6] |
| Melting Point | 69-74 °C (decomposes) | [5][6] |
| Boiling Point | 215 °C @ 20 mmHg | [5][6] |
| Solubility | Soluble in methanol; Poorly soluble in water | [5][6][7] |
| pKa (acidic) | 14.40 ± 0.10 (Predicted) | [5][6] |
| InChIKey | LLEASVZEQBICSN-UHFFFAOYSA-N | [6] |
Structural & Physicochemical Deep Dive
The unique behavior of this molecule arises from the combination of its two primary structural motifs: the aromatic, polar imidazole ring and the long, nonpolar undecyl chain.
Caption: A typical laboratory workflow for the synthesis of 2-Undecyl-1H-imidazole.
Experimental Protocol Example
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Reaction Setup: To a solution of dodecanal (1 eq.) in methanol, add aqueous glyoxal (1.1 eq.) and concentrated ammonium hydroxide (2.5 eq.).
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Condensation: Stir the mixture vigorously at ambient temperature for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Extraction: Dilute the reaction mixture with water and extract three times with an organic solvent such as ethyl acetate.
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Washing & Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol, to yield the pure product.
Self-Validating Analytical Protocol
To ensure the identity, purity, and integrity of the synthesized compound, a multi-step analytical protocol is essential.
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Identity Confirmation:
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¹H NMR & ¹³C NMR: Acquire spectra and compare the observed chemical shifts and integration values with the predicted patterns described in Section 2.3. This confirms the correct molecular structure.
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the molecular ion. The measured mass should be within 5 ppm of the theoretical mass of C₁₄H₂₆N₂ (222.2100), unequivocally confirming the elemental composition.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Analyze the purified product using a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient with a formic acid modifier). [8]The purity is determined by the area percentage of the main product peak, which should be ≥95% for most research applications.
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Melting Point Analysis: Measure the melting range of the purified solid. A sharp melting range close to the literature value (69-74 °C) is indicative of high purity.
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Relevance and Applications in Professional Fields
The unique amphiphilic structure of 2-Undecyl-1H-imidazole makes it a valuable molecule in several scientific and industrial domains.
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Drug Development: The imidazole core is a well-established pharmacophore in drugs targeting a wide range of diseases, including fungal infections, cancer, and hypertension. [3][4][9]The undecyl chain dramatically increases lipophilicity, which can be exploited to:
-
Enhance penetration of biological membranes, improving drug delivery to intracellular targets.
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Promote interaction with hydrophobic pockets in enzymes or receptors.
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Serve as a building block for creating novel antifungal or anticancer agents where membrane disruption is a key mechanism of action. [3]
-
-
Materials Science: As an amphiphile, it can function as a corrosion inhibitor, where the imidazole headgroup adsorbs onto a metal surface while the hydrophobic tail forms a protective barrier against moisture. It can also be used as a curing agent for epoxy resins or as a building block for functional polymers.
Safety, Handling, and Storage
Proper handling is crucial to ensure laboratory safety.
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Hazard Identification: 2-Undecyl-1H-imidazole is classified as an irritant. [5] * Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation). [10] * GHS Pictogram: GHS07 (Exclamation mark).
-
Recommended Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
-
Storage Conditions:
-
Store in a tightly sealed container to prevent moisture absorption. * Keep in a dry, cool, and well-ventilated place at room temperature.
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Conclusion
2-Undecyl-1H-imidazole is a functionally rich molecule whose physicochemical properties are a direct result of its hybrid structure. The combination of the versatile imidazole core with a lipophilic undecyl chain creates an amphiphilic compound with significant potential in drug discovery, materials science, and chemical synthesis. A thorough understanding of its properties—from solubility and pKa to its spectral signatures—is the foundation for leveraging its full potential in advanced applications. The synthetic and analytical protocols outlined in this guide provide a reliable framework for obtaining and validating high-purity material for any research or development endeavor.
References
-
2-undecyl-1H-imidazole - ChemBK. (2024). ChemBK. [Link]
-
2-Undecylimidazoline | C14H28N2 | CID 245858. (n.d.). PubChem, National Institutes of Health. [Link]
-
4,5-Dihydro-2-undecyl-1H-imidazole-1-ethanol Detailed Information. (n.d.). Quinoline. [Link]
-
Imidazole. (n.d.). Wikipedia. [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). Cureus. [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. [Link]
-
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. [Link]
-
Chemical and Pharmacological Properties of Imidazoles. (2014). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. (2013). ResearchGate. [Link]
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Biological Significance of Imidazole-Based Analogues in New Drug Development. (n.d.). ResearchGate. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). (n.d.). Human Metabolome Database. [Link]
-
Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Imidazole | C3H4N2 | CID 795. (n.d.). PubChem, National Institutes of Health. [Link]
-
Imidazole and its derivatives as potential candidates for drug development. (2016). ResearchGate. [Link]
-
2-undecyl-1H-imidazol-3-ium | C14H27N2+ | CID 173504627. (n.d.). PubChem, National Institutes of Health. [Link]
-
1H-Imidazole-2-carboxaldehyde. (n.d.). Organic Syntheses Procedure. [Link]
-
Biological Significance of Imidazole-based Analogues in New Drug Development. (2021). PubMed. [Link]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 2-N-UNDECYLIMIDAZOLE | 16731-68-3 [chemicalbook.com]
- 7. 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethanol Detailed Information | Properties, Uses & Safety Data | Trusted Manufacturer & Supplier in China [quinoline-thiophene.com]
- 8. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Undecylimidazoline | C14H28N2 | CID 245858 - PubChem [pubchem.ncbi.nlm.nih.gov]
